molecular formula C6H7BrN2 B2626557 3-Bromo-N-methylpyridin-4-amine CAS No. 84539-38-8

3-Bromo-N-methylpyridin-4-amine

Cat. No.: B2626557
CAS No.: 84539-38-8
M. Wt: 187.04
InChI Key: CDKSEZAZZNDVCY-UHFFFAOYSA-N
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Description

3-Bromo-N-methylpyridin-4-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a methylamine group at the fourth position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-N-methylpyridin-4-amine can be synthesized through several methods. One common method involves the bromination of N-methylpyridin-4-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and solvents can further optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-N-methylpyridin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-2-methylpyridin-4-amine
  • 3-Bromo-5-methylpyridin-4-amine
  • 3-Bromo-4-methylpyridin-2-amine

Comparison: 3-Bromo-N-methylpyridin-4-amine is unique due to the specific positioning of the bromine atom and the methylamine group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the bromine atom at the third position makes it particularly suitable for substitution and coupling reactions .

Properties

IUPAC Name

3-bromo-N-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKSEZAZZNDVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84539-38-8
Record name 3-bromo-N-methylpyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 10.6 g (98 mmol) 4-(N-methylamino)-pyridine in 200 ml tetrahydrofuran was added dropwise a solution of 14.0 g (49 mmol) 1,3-dibromo-5,5-dimethylhydantoin in 50 ml tetrahydrofuran at room temperature within 1.5 h. The solvent was removed and the residue was re-dissolved in ethyl acetate. The organic phase was washed four times with saturated sodium carbonate solution, dried (sodium sulfate) and evaporated. The residue was purified by flash chromatography to give 10.3 g (56%) of the title compound as white crystals.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
56%

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